molecular formula C12H11BrClNO2S B4181648 6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide

6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide

Cat. No. B4181648
M. Wt: 348.64 g/mol
InChI Key: XGHFUDZGHISJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide, also known as BCTC, is a chemical compound that has been extensively used in scientific research for its potential therapeutic applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by noxious stimuli such as heat, acid, and capsaicin.

Mechanism of Action

6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide exerts its pharmacological effects by selectively blocking the activity of TRPV1. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. By blocking the activity of TRPV1, 6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide can effectively reduce pain and inflammation in various animal models of disease.
Biochemical and Physiological Effects
6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects in animal models of disease. For example, 6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide has been shown to reduce mechanical and thermal hyperalgesia in animal models of neuropathic pain, inflammatory pain, and cancer pain. 6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide has also been shown to reduce inflammation in models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide has several advantages for use in laboratory experiments. It is a highly selective TRPV1 antagonist, which means that it can be used to investigate the specific role of TRPV1 in various physiological and pathological processes. 6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide is also relatively stable and easy to handle, which makes it a convenient tool for use in laboratory experiments.
However, there are also some limitations to the use of 6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide in laboratory experiments. For example, 6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide has relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide has a relatively short half-life, which means that it may need to be administered frequently in some experimental settings.

Future Directions

There are several future directions for research on 6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide and its potential therapeutic applications. One direction is to investigate the role of TRPV1 in various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Another direction is to investigate the potential use of 6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, further research is needed to investigate the safety and efficacy of 6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide in humans, which could pave the way for its use as a therapeutic agent in various disease settings.

Scientific Research Applications

6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide has been extensively used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes. TRPV1 is expressed in a wide range of tissues, including the peripheral and central nervous systems, and has been implicated in the regulation of pain, inflammation, and thermoregulation.

properties

IUPAC Name

6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO2S/c1-17-5-4-15-12(16)11-10(14)8-3-2-7(13)6-9(8)18-11/h2-3,6H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHFUDZGHISJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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